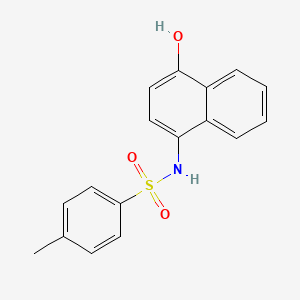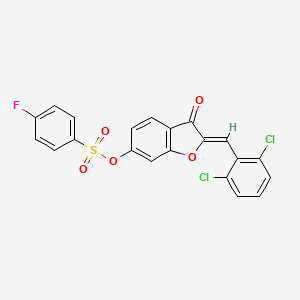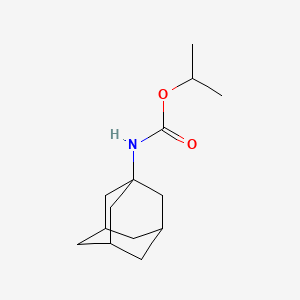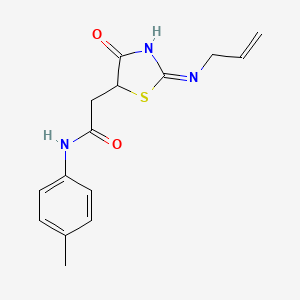![molecular formula C12H9BrN4O B15110103 3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol CAS No. 326003-73-0](/img/structure/B15110103.png)
3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol can be achieved through various synthetic routes. One common method involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl chlorides . Another approach is the reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution may result in various substituted derivatives .
Scientific Research Applications
3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol include other triazolopyrimidines such as:
- 7-(4-Bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one
- 2-Hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a bromophenyl group and a triazolopyrimidine scaffold, which imparts distinct chemical and biological properties .
Properties
CAS No. |
326003-73-0 |
|---|---|
Molecular Formula |
C12H9BrN4O |
Molecular Weight |
305.13 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H9BrN4O/c1-7-6-10(18)14-12-16-15-11(17(7)12)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,16,18) |
InChI Key |
ACEXFRCTIMNTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)C3=CC=C(C=C3)Br |
solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15110042.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B15110043.png)



![(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B15110054.png)
![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B15110075.png)
![2,5-Dimethyl-3-phenyl-8-benzyl-9-hydropyrazolo[1,5-a]2-pyrrolino[3,2-e]pyrimid ine](/img/structure/B15110080.png)
![5,5-Dimethyl-2-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B15110088.png)
![N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbenzamide](/img/structure/B15110094.png)

![N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B15110109.png)
![7-(4-chlorophenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15110112.png)
